molecular formula C21H27N3O3 B1438576 tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate CAS No. 1048913-22-9

tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

Cat. No. B1438576
CAS RN: 1048913-22-9
M. Wt: 369.5 g/mol
InChI Key: WGOIIKYQZJAMDI-UHFFFAOYSA-N
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Description

“tert-butyl 7’-methoxy-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate” is a chemical compound with the molecular formula C21H27N3O3 . It has a molecular weight of 369.47 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a piperidine ring, a pyrroloquinoxaline ring, and a tert-butyl carboxylate group . The presence of these groups can significantly influence the compound’s chemical properties and reactivity.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on factors like temperature, pressure, and the presence of other substances .

Scientific Research Applications

Synthetic Methodologies

Researchers have developed synthetic methods for related compounds, demonstrating the versatility of tert-butyl and piperidine-based structures in chemical synthesis. Xiao-kai's study on the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone highlights an improved procedure that simplifies reaction steps, increases yield, and is more suitable for industrial requirements (S. Xiao-kai, 2013). Similarly, the work on tert-butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate by Anthal et al. reveals the structural complexity and potential for forming hydrogen-bonded chains in crystals (S. Anthal et al., 2018).

Novel Heterocyclic Systems

Artico et al. described the synthesis of new tetracyclic systems containing a pyrrolobenzodiazepine or pyrrolobenzotriazepine moiety, showcasing the creation of novel spiro-annelated pyrrole-containing heterocyclic systems from suitable synthons (M. Artico et al., 1992). This indicates the compound's role in accessing complex molecular architectures for potential therapeutic applications.

Spiro-Piperidine Motifs in Bacteriochlorins

A study by Reddy et al. on synthetic bacteriochlorins with integral spiro-piperidine motifs discusses a new molecular design for tailoring the polarity of near-infrared absorbers, which could have implications in photodynamic therapy and imaging (Kanumuri Ramesh Reddy et al., 2013).

Antituberculosis Activity

Jaso et al. synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating their in vitro antituberculosis activity. The study suggests that substituents on the quinoxaline nucleus significantly affect in vitro activity, highlighting the importance of molecular modifications for enhancing biological activity (A. Jaso et al., 2005).

Safety and Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tert-butyl 7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-20(2,3)27-19(25)23-12-9-21(10-13-23)18-6-5-11-24(18)17-8-7-15(26-4)14-16(17)22-21/h5-8,11,14,22H,9-10,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOIIKYQZJAMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3C4=C(N2)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Reactant of Route 6
tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

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